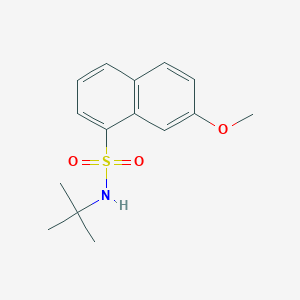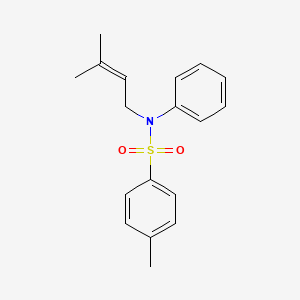![molecular formula C10H11NO5 B14283097 5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid CAS No. 152928-13-7](/img/structure/B14283097.png)
5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid is an organic compound with the molecular formula C10H11NO5 It is a derivative of salicylic acid, where the amino group is substituted with an ethoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds as follows:
- Dissolve 2-hydroxybenzoic acid in a suitable solvent like dichloromethane.
- Add pyridine to the solution to act as a base.
- Slowly add ethyl chloroformate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Esterification: The hydroxyl group can react with alcohols to form esters.
Amidation: The ethoxycarbonyl group can react with amines to form amides.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), and heat.
Amidation: Amines, coupling agents (e.g., EDC, DCC), and mild heating.
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Major Products Formed
Esterification: Formation of esters.
Amidation: Formation of amides.
Hydrolysis: Formation of the corresponding carboxylic acid and alcohol or amine.
Applications De Recherche Scientifique
5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The ethoxycarbonyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylic Acid: The parent compound, known for its anti-inflammatory and analgesic properties.
Aspirin (Acetylsalicylic Acid): A derivative of salicylic acid with an acetyl group, widely used as an analgesic and anti-inflammatory drug.
Methyl Salicylate: An ester of salicylic acid, used in topical analgesics and as a flavoring agent.
Uniqueness
5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid is unique due to the presence of the ethoxycarbonyl group, which can modify its chemical and biological properties. This modification can enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
152928-13-7 |
|---|---|
Formule moléculaire |
C10H11NO5 |
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
5-(ethoxycarbonylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H11NO5/c1-2-16-10(15)11-6-3-4-8(12)7(5-6)9(13)14/h3-5,12H,2H2,1H3,(H,11,15)(H,13,14) |
Clé InChI |
SJXSGPSMJJLOAG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14283034.png)




![2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid](/img/structure/B14283065.png)






